Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate typically involves the reaction of 1-aminoanthraquinone with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted esters or amides .
Scientific Research Applications
Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of the compound.
Anthraquinone: The parent compound with similar biological activities.
Methyl 3-bromopropanoate: Another ester derivative used in similar synthetic routes.
Uniqueness
Methyl 3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]propanoate is unique due to its specific structure, which combines the anthraquinone moiety with an ester and amide functional group.
Properties
Molecular Formula |
C19H15NO5 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C19H15NO5/c1-25-16(22)10-9-15(21)20-14-8-4-7-13-17(14)19(24)12-6-3-2-5-11(12)18(13)23/h2-8H,9-10H2,1H3,(H,20,21) |
InChI Key |
YDZCQIMAACLIHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.